6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid
Description
6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid is a chemical compound with the molecular formula C14H10FNO4 It is a derivative of picolinic acid, characterized by the presence of a fluoro and methoxycarbonyl group on the phenyl ring
Properties
IUPAC Name |
6-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-5-8(6-10(15)7-9)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOGSOWJNDVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxycarbonylbenzene and picolinic acid.
Coupling Reaction: The fluoro and methoxycarbonyl groups are introduced onto the phenyl ring through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Cyclization: The intermediate product undergoes cyclization to form the picolinic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer agents.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and packaging, making it a potential antiviral agent. Additionally, it may modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler structure without the fluoro and methoxycarbonyl groups, used in zinc transport and as an immunomodulator.
6-Amino-2-picolinic acid: Contains an amino group, used in the synthesis of pharmaceuticals and agrochemicals.
6-Methylpyridine-2-carboxylic acid: A methyl-substituted derivative, used in coordination chemistry and as a ligand in metal complexes.
The uniqueness of 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
